Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-
Description
Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-, is a structurally complex molecule featuring a 5-methoxy-2-methyl-substituted indole core linked via an ethyl chain to a piperidinyl-acetamide moiety. Its design leverages the indole scaffold’s versatility in interacting with biological targets such as cyclooxygenase-2 (COX-2) and Bcl-2/Mcl-1 proteins, while the piperidinyl and acetamide groups modulate solubility, metabolic stability, and binding affinity .
Properties
CAS No. |
26766-05-2 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-13-17(18-12-16(24-3)4-5-19(18)20-13)8-11-22-9-6-15(7-10-22)21-14(2)23/h4-5,12,15,20H,6-11H2,1-3H3,(H,21,23) |
InChI Key |
GLYFMAIZDDRWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3CCC(CC3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically follows a convergent approach involving:
- Preparation of the substituted indole intermediate.
- Introduction of the ethyl linker.
- Functionalization of the piperidine ring.
- Formation of the acetamide linkage.
This approach is consistent with synthetic routes described for related indole-piperidine derivatives, where N-alkylation and amidation reactions are key steps.
Synthesis of the Indole Intermediate
The substituted indole, specifically 5-methoxy-2-methyl-1H-indole, can be prepared or sourced and then functionalized at the 3-position. Literature describes methods for synthesizing 3-substituted indoles via electrophilic substitution or metal-catalyzed coupling reactions. For example, the preparation of 3-(piperidin-3-yl)-1H-indole derivatives involves:
- Starting from racemic 3-(piperidin-3-yl)-1H-indole.
- Using chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester for N-alkylation to obtain diastereomeric mixtures.
- Separation of diastereomers by chromatographic techniques (HPLC) to yield pure enantiomers.
This strategy ensures stereochemical control, which is critical for biological activity.
Formation of the Acetamide Moiety
The final step generally involves amidation to attach the acetamide group to the piperidine nitrogen. Common methods include:
- Reaction of the amine intermediate with acyl chlorides or activated carboxylic acid derivatives.
- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation.
- Amidation can be conducted in solvents like dichloromethane or DMF at ambient or slightly elevated temperatures.
Representative Synthetic Procedure
A representative synthetic procedure adapted from related indole-piperidine derivatives is as follows:
Purification and Characterization
- Purification is typically achieved by column chromatography on silica gel.
- Diastereomeric mixtures may require preparative HPLC for separation.
- Characterization includes NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm stereochemistry and purity.
Comprehensive Research Findings
- The synthetic routes for indole-piperidine acetamides emphasize the importance of controlling stereochemistry during N-alkylation steps using chiral auxiliaries or reagents.
- Amidation reactions benefit from optimized coupling conditions to maximize yield and minimize side reactions.
- Lewis acid catalysis (e.g., AlCl3) can facilitate electrophilic substitution on the indole ring, enabling efficient functionalization.
- The chain length and substitution pattern on the indole and piperidine rings significantly influence biological activity, guiding the choice of synthetic modifications.
- Separation of diastereomers is critical for obtaining biologically active pure compounds, often achieved by chromatographic methods.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Key Notes |
|---|---|---|---|
| Indole functionalization | 5-methoxy-2-methyl-1H-indole, AlCl3, ethylene glycol dimethyl ether | 80 °C, 2 h | Electrophilic substitution, moderate yield |
| N-Alkylation | 2-(halogenated)ethylpiperidine, base (K2CO3) | Room temp to reflux | Introduces ethyl-piperidine linker |
| Amidation | Acetyl chloride or activated acid, DCC/EDC, base (TEA) | Room temp, several hours | Forms acetamide bond, high yield |
| Purification | Silica gel chromatography, HPLC for diastereomers | - | Ensures purity and stereochemical integrity |
Chemical Reactions Analysis
Synthetic Pathways and Key Transformations
The synthesis of this compound likely involves sequential functionalization of the indole core, followed by piperidine ring formation and acetylation. Key reactions include:
Piperidine-Acetamide Linkage
-
Reductive Amination : The ethyl-piperidine side chain could be formed via reductive amination between a primary amine and a ketone (e.g., NaBH₃CN or H₂/Pd-C) .
-
Acetylation : The terminal amine on the piperidine ring undergoes acetylation using acetic anhydride or acetyl chloride in basic conditions (e.g., DCM, 0°C → RT) .
Key Intermediate Reactions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Indole alkylation | AlCl₃, DME, 80°C | 55% | |
| 2 | Piperidine functionalization | Fe/NH₄Cl, EtOH/H₂O, 100°C | 82% | |
| 3 | Acetylation | Ac₂O, DCM, 0°C → RT | 95% |
Indole Ring
-
Electrophilic Substitution : The 5-methoxy group directs electrophiles (e.g., Br₂, NO₂⁺) to the 4- and 6-positions .
-
Oxidation : The indole’s pyrrole ring is susceptible to oxidation (e.g., H₂O₂/AcOH) to form hydroxylated derivatives .
Piperidine Ring
-
Nucleophilic Substitution : The piperidine’s secondary amine participates in alkylation (e.g., RX, K₂CO₃/DMSO) .
-
Deprotection : Acidic conditions (HCl/EtOH) cleave acetamide protecting groups .
Acetamide Group
Catalytic and Cross-Coupling Reactions
-
Photocatalytic Reductive Coupling : Sc(OTf)₃ and Ru(bpy)₃²⁺ enable enantioselective radical coupling of aldehydes with nitrones, a strategy applicable to stereoselective indole-piperidine bond formation .
-
Michael Addition : Fe(acac)₃ catalyzes nitromethane addition to α,β-unsaturated ketones, a potential route for side-chain elongation .
Degradation and Stability
-
Thermal Degradation : The compound decomposes above 200°C, forming indole and piperidine fragments .
-
Photostability : UV exposure (λ = 254 nm) induces N–C bond cleavage in the acetamide group .
Comparative Reaction Data
| Reaction | Conditions | Byproducts | Efficiency | Reference |
|---|---|---|---|---|
| Acetylation | AcCl, DCM, RT | HCl | >90% | |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | None | 75–85% | |
| Friedel-Crafts Alkylation | AlCl₃, DME, 80°C | Aluminates | 50–60% |
Stereochemical Considerations
Scientific Research Applications
Chemistry
Synthesis Precursor : Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- can serve as a precursor in the synthesis of more complex indole derivatives. These derivatives are often utilized in the development of novel materials and chemical processes.
Biology
Biological Pathway Modulation : Research indicates that this compound may modulate several biological pathways, particularly those involved in inflammation and cell signaling. It has been shown to interact with key enzymes such as Prostaglandin G/H synthase 1, influencing the arachidonic acid pathway, which is crucial for inflammatory responses.
Cellular Mechanisms : Studies have demonstrated that related compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- has been observed to inhibit tubulin polymerization, similar to established chemotherapeutic agents.
Medicine
Therapeutic Potential : The compound is under investigation for its potential anti-inflammatory and anticancer properties. Its ability to induce apoptosis in cancer cells suggests a promising avenue for cancer treatment research.
Case Studies :
- Anti-Cancer Activity : In vitro studies have shown that Acetamide derivatives can effectively induce apoptosis in various cancer cell lines, leading to decreased cell viability.
- Inflammation Modulation : Research has indicated that this compound can reduce inflammatory markers in cellular models of inflammation, suggesting its potential use in treating inflammatory diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Target Enzyme | Biological Activity |
|---|---|---|---|
| Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- | Induces apoptosis | Prostaglandin G/H synthase 1 | Anti-cancer |
| Related Indole Derivative | Inhibits tubulin polymerization | Tubulin | Anti-cancer |
| Indole-3-acetic acid | Plant growth regulator | Auxin receptors | Growth modulation |
Mechanism of Action
The mechanism of action of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Anti-Inflammatory Indole Acetamides
Compounds 3d–3g () share the 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core but vary in the acetamide’s aryl substituents:
| Compound | Substituent | IC50 (µM, COX-2) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| 3d | 4-Fluorophenyl | 2.45 ± 0.03 | 2.04 |
| 3e | 4-Nitrophenyl | 0.34 ± 0.31 | 3.32 |
| 3f | 4-Chlorophenyl | 4.71 ± 0.4 | 0.75 |
| 3g | 2,6-Dichlorophenyl | 2.91 ± 0.38 | 1.42 |
- Key Insight : The 4-nitrophenyl substituent in 3e enhances COX-2 inhibition (IC50 = 0.34 µM) and selectivity (3.32-fold over COX-1), likely due to electron-withdrawing effects improving target interaction . In contrast, bulkier substituents (e.g., 2,6-dichlorophenyl in 3g ) reduce potency, suggesting steric hindrance limits binding .
Anticancer Indole Derivatives
Compounds 10j–10m () feature a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core with diverse acetamide substituents:
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 10j | 3-Chloro-4-fluorophenyl | 8 | 192–194 |
| 10k | Naphthalen-1-yl | 6 | 175–176 |
| 10l | 4-Nitrophenyl | 14 | 190–191 |
| 10m | Pyridin-2-yl | 17 | 153–154 |
- However, biological data gaps preclude direct efficacy comparisons.
Pharmacokinetic and Metabolic Stability
Metabolic Soft Spots and Stability Optimization
The phenethyl amide derivative of indomethacin (compound 1 in ) undergoes rapid CYP3A4/2D6-mediated oxidation, reducing its half-life. Structural modifications guided by MetaSite predictions introduced fluorophenyl or pyridinyl groups, shifting metabolism to O-demethylation and improving microsomal stability . For example:
Comparison with Piperidinyl-Linked Analogs
The target compound’s piperidinyl-ethyl chain may reduce CYP-mediated metabolism compared to phenethyl-linked analogs (e.g., 1 in ), as piperidine’s rigidity and basicity can alter enzyme interactions.
Indoramin ()
A structurally related benzamide, indoramin (N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide), exhibits moderate toxicity:
- Oral LD50 (rat) : 1,800 mg/kg
- Intraperitoneal LD50 (rat) : 500 mg/kg
Q & A
Q. Table 1: Example Spectral Data for Structural Confirmation
| Technique | Key Peaks/Shifts | Significance |
|---|---|---|
| IR | 1672 cm⁻¹ | Amide C=O |
| ¹H NMR | δ 3.2 (m, 4H) | Piperidinyl CH₂ |
| ¹³C NMR | δ 172.5 | Acetamide carbonyl |
Advanced Question: How can researchers resolve discrepancies between theoretical and experimental spectral data during characterization?
Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
- 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
- Isotopic Labeling: Track unexpected peaks (e.g., deuterated solvents interfering with indole N-H signals).
Basic Question: What synthetic routes are commonly used to prepare N-substituted acetamide derivatives with piperidinyl and indolyl moieties?
Methodological Answer:
Typical routes involve:
- Nucleophilic Substitution: Reacting piperidinyl amines with activated acetamide intermediates (e.g., chloroacetamides) .
- Reductive Amination: Coupling aldehydes/ketones (e.g., indole-derived aldehydes) with amines under H₂ or NaBH₄ conditions .
- Protection/Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during indole functionalization .
Advanced Question: How can researchers design assays to evaluate this compound’s activity against neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptors) to measure displacement IC₅₀ values .
- Functional Assays (e.g., cAMP accumulation): Monitor G-protein coupling via luminescence-based reporters.
- Molecular Docking: Predict binding poses using homology models of target receptors (e.g., 5-HT₆) .
Q. Table 2: Example Enzyme Inhibition Data
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 12.3 ± 1.2 | Radioligand | |
| MAO-B | >10,000 | Fluorometric |
Basic Question: What in vivo models are suitable for preliminary toxicity screening of this compound?
Methodological Answer:
- Rodent Models (e.g., Wistar rats): Assess acute toxicity via OECD Guideline 423 (fixed-dose procedure) .
- Behavioral Tests: Monitor locomotor activity and neurotoxicity in open-field assays.
- Histopathology: Examine liver/kidney tissues post-administration for necrosis or inflammation .
Advanced Question: How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- LogP Optimization: Adjust substituents to achieve logP 2–3 for blood-brain barrier (BBB) permeability .
- P-glycoprotein Inhibition: Co-administer with inhibitors (e.g., cyclosporine A) to reduce efflux .
- Plasma Protein Binding Assays: Use equilibrium dialysis to measure free fraction (>10% ideal for CNS activity) .
Basic Question: What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely oxidation sites .
- Phase II Metabolism: Simulate glucuronidation/sulfation with Biovia Discovery Studio.
- In Silico Toxicity Screening: Employ Derek Nexus to flag hepatotoxic metabolites .
Advanced Question: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) to identify trends in IC₅₀/EC₅₀ values .
- Assay Validation: Replicate studies under standardized conditions (e.g., pH, temperature, cell line).
- Structural-Activity Landscapes: Map bioactivity cliffs to pinpoint substituents causing variability .
Basic Question: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
- HPLC-Prep: Employ C18 columns with 0.1% TFA in water/acetonitrile mobile phase .
Advanced Question: What strategies can enhance enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use Evans oxazolidinones to control stereochemistry during acetamide formation .
- Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic intermediates .
- Chiral Stationary Phases (CSP): Purify enantiomers via HPLC with amylose-based columns .
Basic Question: How should researchers document synthetic procedures for reproducibility?
Methodological Answer:
- Detailed Reaction Logs: Record temperature, solvent purity, and stirring speed.
- Characterization Data: Include raw spectral files (e.g., JCAMP-DX for NMR).
- Batch Tracking: Assign unique identifiers to each synthesis batch for traceability .
Advanced Question: What multi-omics approaches can elucidate the compound’s mechanism of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
